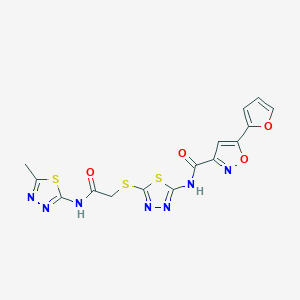
5-(furan-2-yl)-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(furan-2-yl)-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H11N7O4S3 and its molecular weight is 449.48. The purity is usually 95%.
BenchChem offers high-quality 5-(furan-2-yl)-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(furan-2-yl)-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
The compound belongs to a class of heterocyclic compounds that have been synthesized and investigated for their potential biological activities. These activities include antimicrobial, antifungal, nematicidal, and anticancer effects. The structural complexity of this compound allows for interaction with various biological targets, contributing to its diverse range of activities.
For instance, derivatives similar to the specified compound have shown promising nematicidal and antimicrobial activities. A study by Reddy et al. (2010) on related compounds highlighted their effectiveness against Ditylenchus myceliophagus and Caenorhabditis elegans, as well as against various bacterial and fungal strains. This suggests potential agricultural applications, particularly in pest management and plant protection (Reddy, C. S., Rao, D. C., Yakub, V., & Nagaraj, A., 2010).
Anticancer and Antiangiogenic Effects
The synthesis and evaluation of derivatives have also been explored for anticancer applications. Chandrappa et al. (2010) synthesized a series of thioxothiazolidin-4-one derivatives, demonstrating their potential to inhibit tumor growth and angiogenesis in mouse models. This research opens avenues for the development of new anticancer therapies, highlighting the compound's relevance in medical research (Chandrappa, S., Chandru, H., Sharada, A., Vinaya, K., Kumar, C. A., Thimmegowda, N. R., Nagegowda, P., Kumar, M. K., & Rangappa, K., 2010).
Chemical Reactivity and Derivative Synthesis
Research into the chemical reactivity of related furan and thiadiazole derivatives provides insight into the synthesis of novel compounds with potential biological activities. Studies have explored various reactions, including the synthesis of 5-furan-2yl derivatives and their applications in creating compounds with antibacterial, antifungal, and antitumoral properties. This indicates the versatility of the core structure for generating new molecules with significant biological activities (Remizov, Yu. O., Pevzner, L. M., & Petrov, M., 2019).
properties
IUPAC Name |
5-(furan-2-yl)-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O4S3/c1-7-18-19-13(28-7)16-11(23)6-27-15-21-20-14(29-15)17-12(24)8-5-10(26-22-8)9-3-2-4-25-9/h2-5H,6H2,1H3,(H,16,19,23)(H,17,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDLCJNKEYCKGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

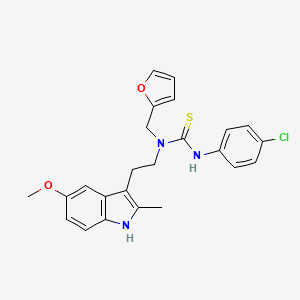

![5-ethyl-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2955173.png)

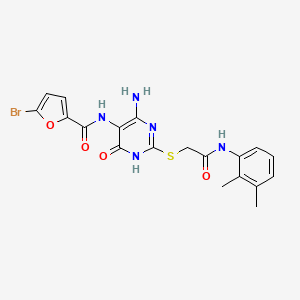
![3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one](/img/structure/B2955179.png)
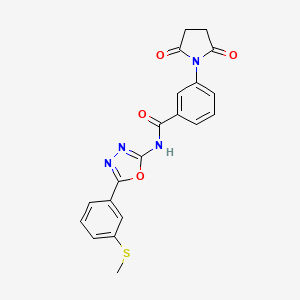

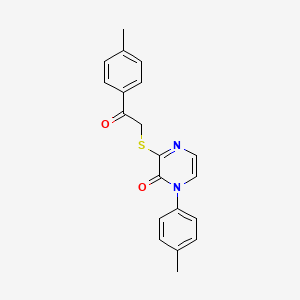
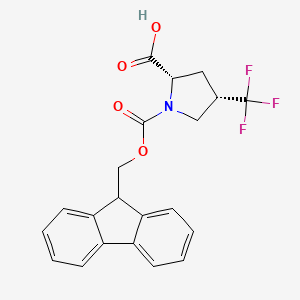
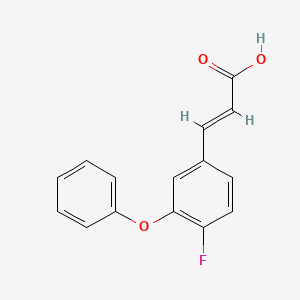
![3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2955190.png)
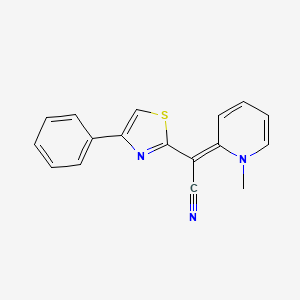
![1-(2-chloro-6-fluorobenzyl)-3'-(3-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2955192.png)